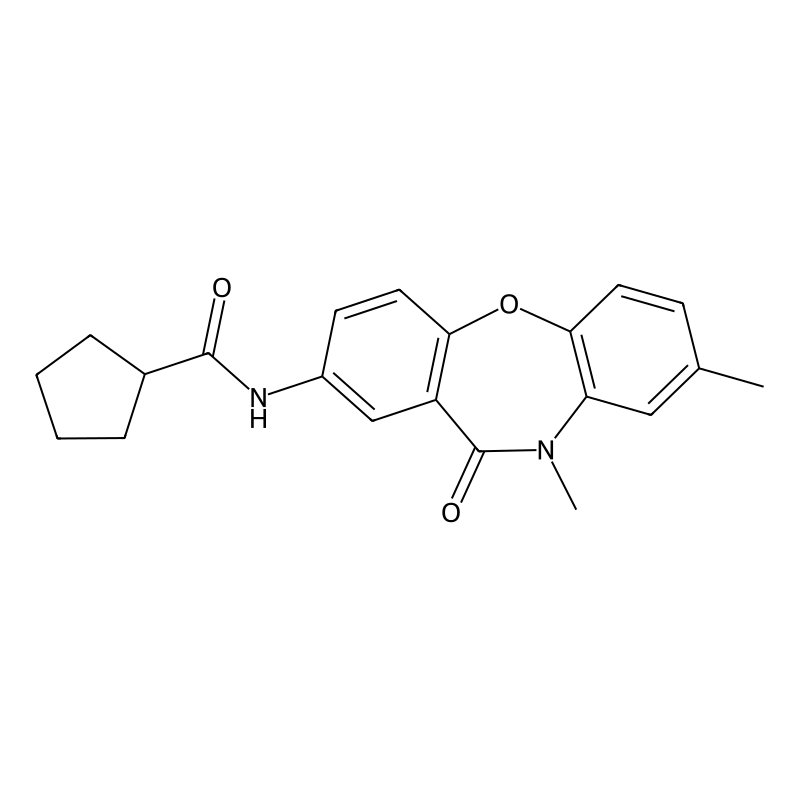

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide is a complex organic compound with the molecular formula CHNO and a molecular weight of 402.4 g/mol. This compound features a unique bicyclic structure that contributes to its potential biological activities and chemical reactivity. The presence of multiple functional groups enhances its versatility in various

- Nucleophilic substitutions: The nitrogen atom in the amide can undergo nucleophilic attack.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Oxidation: The ketone group can be oxidized further under specific conditions.

These reactions are essential for understanding the compound's behavior in synthetic pathways and its potential interactions with biological targets.

Preliminary studies suggest that N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide may exhibit significant biological activity, particularly as an enzyme inhibitor or in receptor modulation. Its structural characteristics allow it to interact with various biological macromolecules, potentially influencing cellular signaling pathways and exhibiting therapeutic effects against diseases such as cancer or inflammation .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of the bicyclic core: Utilizing cyclization reactions to create the tricyclic structure.

- Functionalization: Adding substituents such as methyl or phenoxy groups through electrophilic aromatic substitution or similar reactions.

- Purification: Techniques like chromatography are employed to isolate the final product from reaction mixtures.

Analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure at various synthesis stages.

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide has potential applications in:

- Pharmaceutical research: As a lead compound for developing new drugs targeting specific enzymes or receptors.

- Chemical biology: To study biochemical pathways and interactions within cells.

- Material science: As a building block for synthesizing more complex materials.

These applications highlight its versatility and importance in advancing scientific knowledge.

Interaction studies focus on how N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-y} interacts with proteins and nucleic acids. These studies are vital for elucidating its mechanism of action and potential therapeutic uses. Preliminary results indicate that this compound may bind to specific receptors or enzymes involved in disease processes, suggesting avenues for further pharmacological exploration.

Several compounds exhibit structural similarities to N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-y}:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-{5,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca... | CHNO | Similar core structure with variations in substituents |

| 3-(benzenesulfonyl)-N-{6,9-dimethyl... | CHNOS | Features a sulfonyl group enhancing reactivity |

| N-{4-hydroxy-N-{5-methyl... | CHNOS | Contains additional hydroxyl group affecting solubility |

These comparisons highlight the unique bicyclic core and functional groups present in N-{6,9-dimethyl...}, which contribute to its distinct biological activity and chemical behavior compared to other similar compounds .